Cas no 124703-69-1 (methyl 3-aminoacrylate)

Methyl 3-aminoacrylate is a versatile organic compound with the molecular formula C₄H₇NO₂, featuring both an ester and an amino functional group. This reactive intermediate is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its α,β-unsaturated ester structure enables participation in Michael additions, cyclizations, and other nucleophilic reactions. The compound offers advantages such as high reactivity, compatibility with various reaction conditions, and utility as a building block for complex molecular frameworks. It is typically handled under controlled conditions due to its sensitivity to moisture and polymerization. Methyl 3-aminoacrylate is valued for its role in streamlining synthetic routes in medicinal and industrial chemistry.
methyl 3-aminoacrylate structure
methyl 3-aminoacrylate structure
Product Name:methyl 3-aminoacrylate
CAS No:124703-69-1
MF:C4H7NO2
MW:101.103881120682
CID:896662
PubChem ID:329762992
Update Time:2025-11-01

methyl 3-aminoacrylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-aminoacrylate
    • methyl 3-aminoprop-2-enoate
    • METHYL-3-AMINOACRYLATE
    • Methyl (E)-3-aminoprop-2-enoate
    • METHYL3-AMINOACRYLATE
    • (E)-methyl 3-aminoacrylate
    • SCHEMBL2780501
    • AKOS015961682
    • SCHEMBL9003239
    • 124703-69-1
    • MDL: MFCD07368055
    • Inchi: 1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+
    • InChI Key: YHNZLOOOVQYYCP-NSCUHMNNSA-N
    • SMILES: O(C)C(/C=C/N)=O

Computed Properties

  • Exact Mass: 101.04800
  • Monoisotopic Mass: 101.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 87.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.092 g/mL at 25 °C
  • Boiling Point: 177.806°C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.515
  • PSA: 52.32000
  • LogP: 0.33210

methyl 3-aminoacrylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:−20°C

methyl 3-aminoacrylate Customs Data

  • HS CODE:2916121000
  • Customs Data:

    China Customs Code:

    2916121000

methyl 3-aminoacrylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
720259-500MG
Methyl 3-aminoacrylate, mixture of E and Z isomers
124703-69-1 97%
500MG
¥1543.9 2022-02-24

Additional information on methyl 3-aminoacrylate

Professional Introduction to Methyl 3-aminoacrylate (CAS No. 124703-69-1)

Methyl 3-aminoacrylate, a compound with the chemical formula C₄H₇NO₂ and the CAS number 124703-69-1, is a versatile intermediate in organic synthesis and pharmaceutical research. This monomer has garnered significant attention in recent years due to its utility in the development of novel polymers, bioactive materials, and drug candidates. The unique structural features of methyl 3-aminoacrylate, particularly its reactive amine and ester groups, make it a valuable building block for various chemical modifications and functionalizations.

The compound is primarily utilized in the synthesis of copolymers and hydrogels, which find applications in biomedical engineering, tissue engineering, and drug delivery systems. Recent studies have highlighted the potential of methyl 3-aminoacrylate in creating cross-linked networks with tunable mechanical properties and biodegradability. These characteristics are particularly relevant in the development of scaffolds for cell culture and regenerative medicine applications.

In pharmaceutical research, methyl 3-aminoacrylate has been explored as a precursor for the synthesis of various bioactive molecules. Its ability to undergo Michael addition reactions with α,β-unsaturated carbonyl compounds allows for the rapid construction of complex molecular architectures. This property has been leveraged in the design of novel inhibitors targeting enzymatic pathways involved in diseases such as cancer and inflammation. For instance, researchers have reported the use of methyl 3-aminoacrylate derivatives as scaffolds for kinase inhibitors, demonstrating promising preclinical activity.

The reactivity of methyl 3-aminoacrylate also makes it a suitable candidate for click chemistry applications. The incorporation of azide or alkyne functional groups enables facile conjugation with other biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology has been employed to develop multifunctional nanoparticles for targeted drug delivery and imaging applications. The ability to precisely control molecular architecture using this approach has opened new avenues in nanomedicine.

Moreover, methyl 3-aminoacrylate has been investigated for its role in polymerization reactions leading to biodegradable polymers. These polymers are essential in medical devices such as sutures, stents, and drug-eluting implants. The amine group in methyl 3-aminoacrylate facilitates polymerization through both radical and cationic pathways, allowing for the synthesis of polymers with diverse properties. Recent advancements have focused on optimizing these reactions to achieve high molecular weights and controlled architectures, enhancing the performance of resulting materials.

The compound's compatibility with green chemistry principles has also been a point of interest. Researchers have explored solvent-free polymerization techniques using methyl 3-aminoacrylate, reducing environmental impact while maintaining high reaction yields. Such approaches align with the growing emphasis on sustainable practices in chemical manufacturing and pharmaceutical development.

In conclusion, methyl 3-aminoacrylate (CAS No. 124703-69-1) is a multifunctional monomer with broad applications across multiple disciplines. Its reactivity and structural versatility make it an indispensable tool in synthetic chemistry, biomedical engineering, and pharmaceutical research. As scientific understanding continues to evolve, it is anticipated that new applications for this compound will emerge, further solidifying its importance in modern chemical science.

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